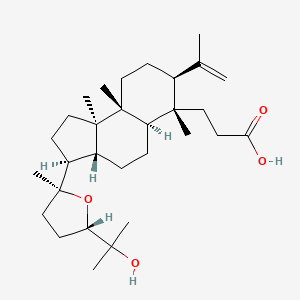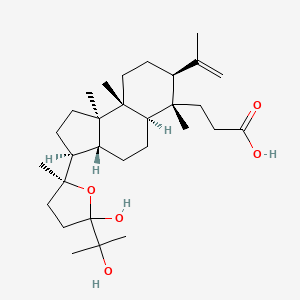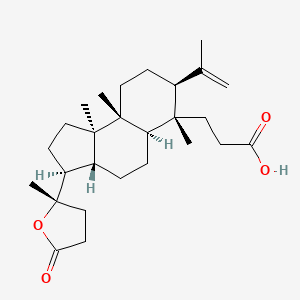
2,6,16-Kauranetriol 2-O-beta-D-allopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside involves complex chemical processes. For instance, the synthesis of methyl 3-amino-3-deoxy-α- and β-d-allopyranosides is achieved from methyl 2-O-benzoyl-4,6-O-benzylidene-α-d-glucopyranoside through a sequence involving trifluoromethylsulfonylation, azide displacement, deprotection, and catalytic hydrogenation (Baer & Gan, 1991). This method showcases the intricate steps involved in synthesizing beta-D-allopyranoside derivatives, highlighting the complexity of chemical synthesis processes related to 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside.
Molecular Structure Analysis
The analysis of the molecular structure is crucial for understanding the properties and reactivity of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside. Techniques such as NMR spectroscopy and mass spectrometry are typically employed to characterize the structure of such compounds. For example, a beta-D-allopyranoside-grafted Ru(II) complex was studied for its acid-base and DNA-binding properties, providing insights into the molecular interactions and structural features (Ma, Yin, & Wang, 2009).
Chemical Reactions and Properties
The chemical reactions involving 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside derivatives are varied and can lead to the formation of new compounds with distinct properties. For instance, reactions of alpha,beta-unsaturated thioesters with propargyl alcohols catalyzed by Pd/Cu have been explored, demonstrating the potential for creating diverse derivatives through strategic chemical reactions (Minami, Kuniyasu, & Kambe, 2008).
Physical Properties Analysis
The physical properties of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside and its derivatives, such as solubility, melting point, and optical rotation, are essential for understanding its behavior in different environments. These properties are determined through experimental methods and are crucial for the application of these compounds in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are fundamental aspects of 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside research. Studies on the synthesis of beta-D-allopyranosides by dihydroxylation of beta-D-erythro-2,3-dideoxyhex-2-enopyranosides contribute to our understanding of the chemical properties and reactivity of such compounds (Murphy, O'Brien, & Smith, 2001).
科学的研究の応用
Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenoids
ent-Kaurane diterpenoids, isolated from various plant sources, have been extensively studied for their anticancer potential. These compounds, including oridonin, have shown promising results in preclinical studies for their effects on cancer cell lines. The anticancer activities of ent-kaurane diterpenoids are mediated through several mechanisms, including the induction of apoptosis, cell cycle arrest, autophagy, and inhibition of metastasis. The molecular targets identified in these pathways include key proteins involved in apoptosis (BCL-2, BAX, PARP, cytochrome c, and caspases), cell cycle regulation (cyclin D1, c-Myc, p21, p53, CDK-2, and -4), and metastasis (MMP-2, MMP-9, VEGF, VEGFR), as well as autophagy regulators (LC-II and mTOR) (Sarwar et al., 2020).
Safety and Hazards
While specific safety and hazard information for 2,6,16-Kauranetriol 2-O-beta-D-allopyranoside is not available from the web search results, general laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, and avoiding skin contact .
特性
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13R,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13-,14-,15-,16-,17+,18-,19-,20-,21-,22-,24+,25-,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKNTHMUHXNDHJ-GMOWVNSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)

![[(2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1151813.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)





